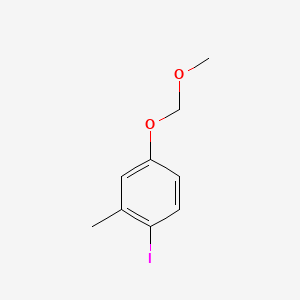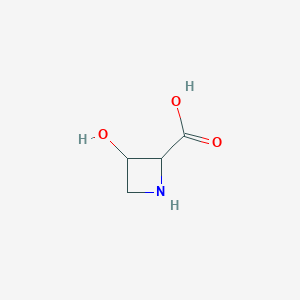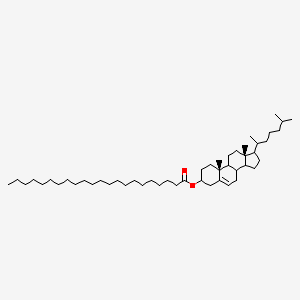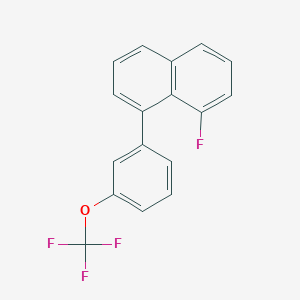
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring.
Métodos De Preparación
The synthesis of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Análisis De Reacciones Químicas
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo further coupling reactions, such as the Heck reaction, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity or receptor binding, leading to specific biological effects .
Comparación Con Compuestos Similares
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but differs in the position of the fluorine atom and the aromatic ring structure.
8-Fluoro-1-(trifluoromethoxy)naphthalene: Similar to the target compound but with different substitution patterns on the naphthalene ring.
1-Bromo-8-(3-(trifluoromethoxy)phenyl)naphthalene: This compound has a bromine atom instead of a fluorine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H10F4O |
|---|---|
Peso molecular |
306.25 g/mol |
Nombre IUPAC |
1-fluoro-8-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)22-17(19,20)21/h1-10H |
Clave InChI |
QTTFWUMSGPNSGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




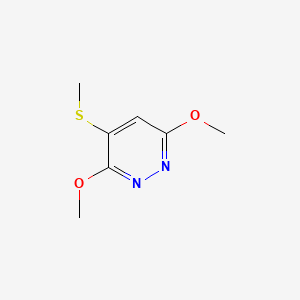


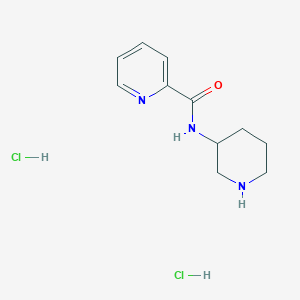
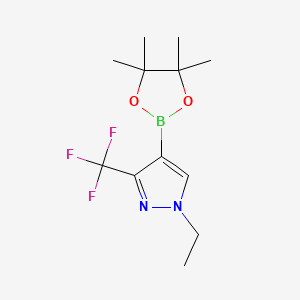
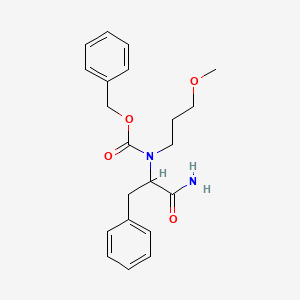
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)

